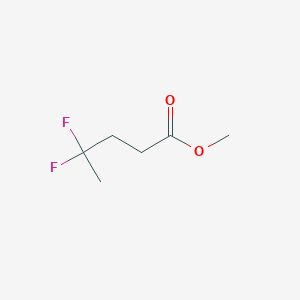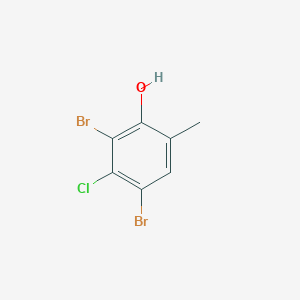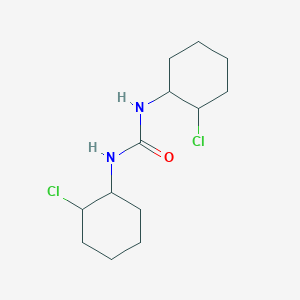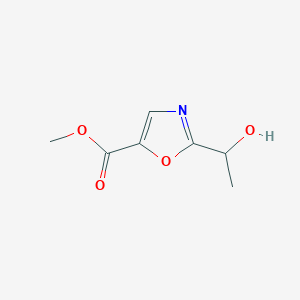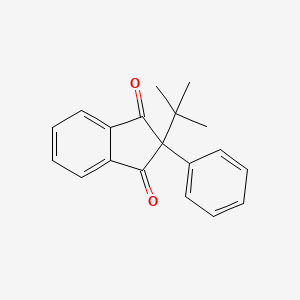
2-tert-Butyl-2-phenyl-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-2-tert-butyl-indene-1,3-dione is a chemical compound with the molecular formula C19H18O2. It is a derivative of indene-1,3-dione, a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . This compound is known for its unique structural features, which include a phenyl group and a tert-butyl group attached to the indene-1,3-dione core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-2-tert-butyl-indene-1,3-dione typically involves the condensation of ninhydrin with phenyl and tert-butyl substituents. One common method includes the reaction of ninhydrin with 2,6-di-tert-butylphenol in the presence of concentrated sulfuric acid at temperatures gradually raised from 0°C to 20°C, yielding the desired product in high yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
化学反応の分析
Types of Reactions: 2-phenyl-2-tert-butyl-indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.
科学的研究の応用
2-phenyl-2-tert-butyl-indene-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a probe in bioimaging.
作用機序
The mechanism of action of 2-phenyl-2-tert-butyl-indene-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer processes in chemical reactions. Its structural features allow it to participate in various biochemical interactions, making it useful in studying molecular pathways and designing biologically active molecules .
類似化合物との比較
Indane-1,3-dione: A closely related compound with similar structural features but without the phenyl and tert-butyl groups.
Uniqueness: 2-phenyl-2-tert-butyl-indene-1,3-dione is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the phenyl and tert-butyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
58325-77-2 |
|---|---|
分子式 |
C19H18O2 |
分子量 |
278.3 g/mol |
IUPAC名 |
2-tert-butyl-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C19H18O2/c1-18(2,3)19(13-9-5-4-6-10-13)16(20)14-11-7-8-12-15(14)17(19)21/h4-12H,1-3H3 |
InChIキー |
JJUCSNQBIUHRMR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


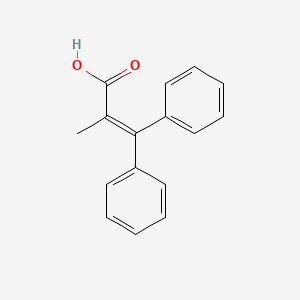
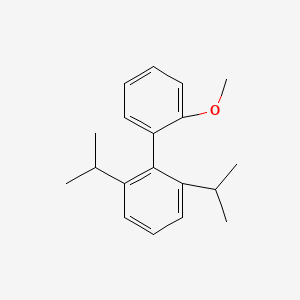
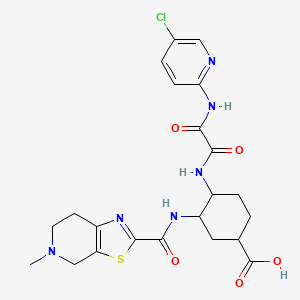
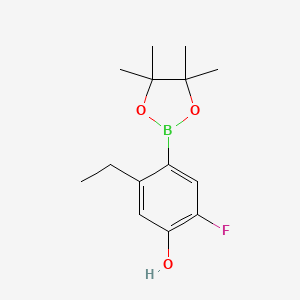
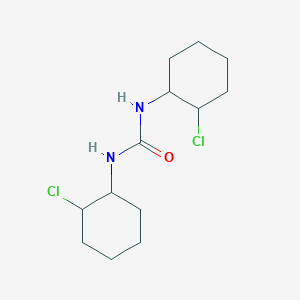
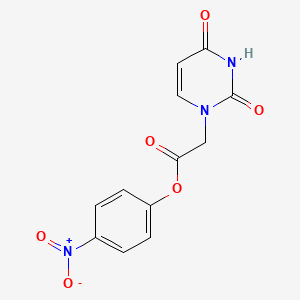
![4-[(2-Ethyl-4-methylimidazol-1-yl)-phenoxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14014944.png)
![5-[(2,2-Dimethoxyethylamino)methyl]-2-methoxyphenol](/img/structure/B14014953.png)
